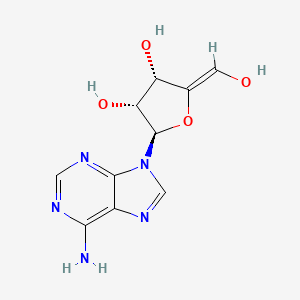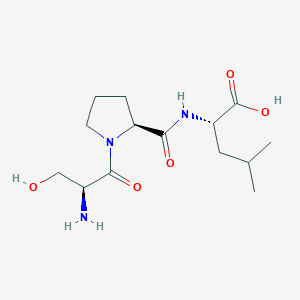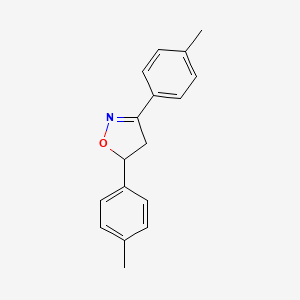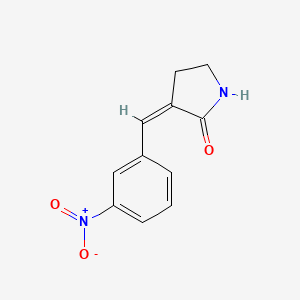![molecular formula C13H11BrClNO B12904803 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-61-3](/img/structure/B12904803.png)
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a fused furoquinoline structure with bromochloromethyl and methyl substituents, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate aniline derivatives with ynones, followed by halogenation reactions to introduce the bromochloromethyl group . The reaction conditions often involve the use of catalysts such as Cp2ZrCl2 and I2, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromochloromethyl group can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Cyclization and Condensation: The furoquinoline structure allows for further cyclization and condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromochloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also intercalate with DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the fused furo ring or halogenated substituents.
2-Methylquinoline: Similar to the target compound but lacks the bromochloromethyl group.
4-Methylquinoline: Similar to 2-methylquinoline but with the methyl group at a different position.
Uniqueness
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline structure and the presence of both bromine and chlorine atoms. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
88571-61-3 |
|---|---|
Fórmula molecular |
C13H11BrClNO |
Peso molecular |
312.59 g/mol |
Nombre IUPAC |
2-[bromo(chloro)methyl]-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11BrClNO/c1-7-9-6-11(13(14)15)17-12(9)8-4-2-3-5-10(8)16-7/h2-5,11,13H,6H2,1H3 |
Clave InChI |
NHTDFFWWNJYIOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C3=C1CC(O3)C(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


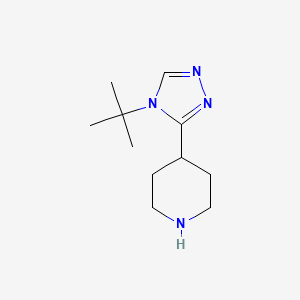

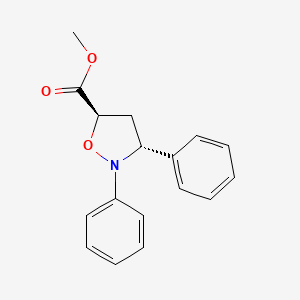



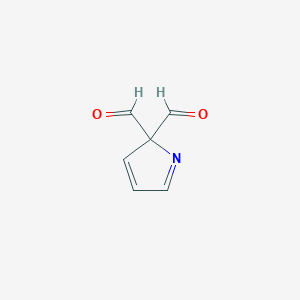
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
